Flephedrone Flephedrone Flephedrone, also known as 4-fluoromethcathinone (4-FMC), is a stimulant drug of the cathinone chemical class. This drug is discontinued (DEA controlled substance).
Brand Name: Vulcanchem
CAS No.: 447-40-5
VCID: VC0528061
InChI: InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3
SMILES: CC(C(=O)C1=CC=C(C=C1)F)NC
Molecular Formula: C10H12FNO
Molecular Weight: 181.21

Flephedrone

CAS No.: 447-40-5

Cat. No.: VC0528061

Molecular Formula: C10H12FNO

Molecular Weight: 181.21

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Flephedrone - 447-40-5

Specification

CAS No. 447-40-5
Molecular Formula C10H12FNO
Molecular Weight 181.21
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)propan-1-one
Standard InChI InChI=1S/C10H12FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3
Standard InChI Key MWKQPIROPJSFRI-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=C(C=C1)F)NC
Appearance Solid powder

Introduction

Chemical Properties and Structure

Flephedrone (4-Fluoromethcathinone) is a synthetic cathinone derivative characterized by the addition of a fluorine atom at the para position of the phenyl ring.

Basic Chemical Information

Flephedrone has the chemical formula C10H12FNO with a molecular weight of 181.2 g/mol . The systematic chemical name is 2-methylamino-1-(4-fluorophenyl)-propan-1-one, with the hydrochloride salt form having the formula C10H13ClFNO and molecular weight of 217.67 g/mol . The compound belongs to the broader family of synthetic cathinones, which are beta-keto phenethylamines structurally related to the natural stimulant cathinone found in the khat plant.

Structural Variants and Isomers

The flephedrone molecule has positional isomers including 3'-fluoromethcathinone (3-FMC) and 2'-fluoromethcathinone (2-FMC), which are sometimes sold under the generic names "flephedrone" or "fluoromethcat" . The positioning of the fluorine atom on the phenyl ring differentiates these compounds and may result in variations in their pharmacological effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive identification of flephedrone. The compound displays distinctive spectral characteristics:

  • 4-FMC NMR spectra show diagnostic 19F and 1H coupling in the aromatic region

  • The combination of 1H, 13C, 15N, and 19F NMR spectroscopy can effectively identify and differentiate between flephedrone regioisomers and other cathinones such as mephedrone

  • Electrospray Ionization Mass Spectrometry (ESI-MS) exhibits an [M+H]+ peak at 182.0976, confirming the molecular formula

Pharmacology and Mechanism of Action

Pharmacological Classification

Flephedrone is classified as a psychomotor stimulant, demonstrating effects similar to cocaine, methcathinone, and methamphetamine, though research suggests it may be less potent than these classical stimulants . Like other synthetic cathinones, flephedrone likely acts as a central nervous system stimulant by affecting monoamine neurotransmitter systems.

Pharmacokinetic Considerations

A significant pharmacokinetic consideration with flephedrone involves its fluorine substitution. Para-halogenated phenylethylamines such as flephedrone may exhibit enhanced serotonergic effects . This enhancement is theorized to occur because halogenation at the para-position prevents metabolism via para-hydroxylation, potentially resulting in a prolonged half-life and extended clinical effect . This metabolic difference could explain why, in reported cases, flephedrone blood levels were found to be higher than those of co-consumed stimulants.

Metabolic Pathways

Limited research exists on the specific metabolic pathways of flephedrone, but available data suggest it undergoes extensive hepatic metabolism similar to other synthetic cathinones . The metabolism and excretion rates appear variable, as demonstrated in case reports where serum levels were notably higher than urine levels even when urine was collected an hour after serum samples . This pharmacokinetic profile suggests recent drug exposure or potentially slowed metabolism of the parent compound.

Clinical Effects and Toxicity

Acute Effects

Flephedrone produces stimulant effects consistent with its cathinone classification. Clinical reports indicate it can cause:

  • Significant sympathomimetic effects, including increased heart rate and blood pressure

  • Psychosis and hallucinations

  • Agitation and altered mental status

These effects align with the general profile of synthetic cathinones, many of which produce cocaine-like stimulation combined with MDMA-like entactogenic effects.

Case Report Findings

One well-documented case involved a patient who experienced severe psychosis after using a bath salt product containing both flephedrone and MDPV (3,4-methylenedioxypyrovalerone) . Laboratory analysis revealed:

CompoundSerum Concentration (ng/mL)Urine Concentration (ng/mL)
Flephedrone346257
MDPV186136
Caffeine387367

The patient's flephedrone levels were approximately twice those of MDPV, suggesting flephedrone likely contributed significantly to the clinical toxicity observed . The patient presented with marked psychosis and mild sympathomimetic symptoms, recovering after chemical sedation and observation in the emergency department.

Comparative Toxicity with Other Synthetic Cathinones

While specific comparative toxicity data for flephedrone is limited, research on synthetic cathinones more broadly reveals common adverse effects. An analysis of mephedrone users, for example, reported side effects including insomnia (19.5%), hallucinations (18.0%), palpitations (20.5%), and nausea/vomiting (17.1%) . Such effects may provide insight into the potential toxicity profile of flephedrone, although direct extrapolation should be approached cautiously given the structural differences between compounds.

Analytical Detection Methods

Laboratory Identification Techniques

Multiple analytical approaches have been developed to detect and quantify flephedrone:

  • Combined NMR spectroscopy (1H, 13C, 15N, and 19F) provides definitive identification

  • ESI-MS techniques identify the characteristic mass spectral pattern

  • Gas Chromatography with Flame Ionization Detection (GC-FID) methods effectively separate flephedrone from common adulterants such as benzocaine

  • Liquid Chromatography with Time-of-Flight Mass Spectrometry (LC-TOF/MS) provides comprehensive screening capabilities

Forensic Testing Considerations

In forensic and clinical toxicology settings, the detection of flephedrone presents challenges similar to other novel psychoactive substances. The compound may be detected in both blood and urine samples, though blood samples appear to show higher concentrations in the hours immediately following use . This finding has important implications for forensic and clinical testing protocols, suggesting blood testing may be more reliable for recent use detection.

Street Sample Composition

Analysis of street samples sold as flephedrone has revealed significant variability in composition. Research has found:

  • Samples frequently contain adulterants, with benzocaine identified in concentrations ranging from 5-12%

  • This adulteration creates uncertainty regarding actual dosage and compounds consumed by users

  • Identification of specific regioisomers (2-FMC, 3-FMC, or 4-FMC) requires sophisticated analytical techniques beyond typical presumptive drug testing

Clinical Case Reports and Research Findings

Documented Cases of Flephedrone Intoxication

The most thoroughly documented case of flephedrone intoxication involved a patient who presented with severe psychosis after using a "bath salt" product containing both flephedrone and MDPV . The patient exhibited:

  • Significant psychotic symptoms requiring chemical sedation

  • Mild to moderate sympathomimetic effects

  • Resolution of symptoms following supportive care

This case represents the first report in which both MDPV and flephedrone levels were quantitatively determined in the product, serum, and urine, providing valuable pharmacokinetic data .

Synthetic Cathinone Blood Concentration Data

Research on synthetic cathinone intoxications has compiled data on blood concentration ranges. While specific flephedrone data is limited, related synthetic cathinones show the following concentrations in fatal and non-fatal cases:

SubstanceFatal Cases (ng/mL)Non-fatal Cases (ng/mL)
α-PVP20-54444-1,049
4-CMC6-24213-23
N-ethylcathinone519-3,504Not determined

This data from related compounds provides context for interpreting flephedrone concentrations observed in clinical and forensic cases .

Routes of Administration and Dosage

Limited data suggests flephedrone is typically administered through:

  • Oral ingestion

  • Nasal insufflation

  • Combinations of routes (oral + nasal, oral + injection)

Dosages are poorly characterized in the scientific literature, though case reports suggest amounts ranging from hundreds of milligrams to multiple grams may be consumed, often in combination with other substances .

Legal Status and Prevalence

Regulatory Control

While the search results don't provide comprehensive information on the global legal status of flephedrone, reference to it being "now illegal" suggests it has been placed under regulatory control in multiple jurisdictions . Like many synthetic cathinones, flephedrone likely became subject to control measures as part of broader legislation targeting novel psychoactive substances.

Prevalence in Clinical and Forensic Samples

Limited epidemiological data exists regarding the prevalence of flephedrone use. In a study examining synthetic cathinone detection in toxicology samples, more commonly detected cathinones included α-PVP, 4-CMC, and N-ethylcathinone, suggesting these may be more prevalent than flephedrone in some regions .

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